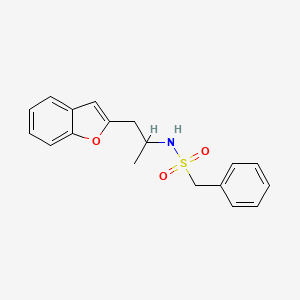

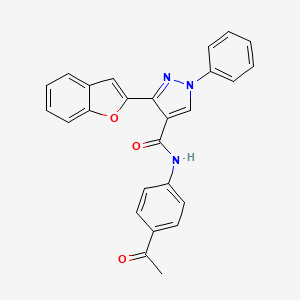

![molecular formula C9H9Cl2N5 B2767934 N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-21-3](/img/structure/B2767934.png)

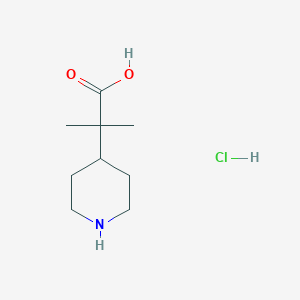

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine, commonly known as DTA-1, is a small molecule that has been extensively studied in the field of immunology. It is a potent agonist of the glucocorticoid-induced tumor necrosis factor receptor (GITR), a member of the tumor necrosis factor receptor superfamily. GITR is expressed on various immune cells, including T cells, regulatory T cells, and dendritic cells. DTA-1 has been shown to enhance the immune response against cancer and infectious diseases by modulating the activity of these cells.

Scientific Research Applications

Herbicide Synthesis

The compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sedges, particularly those resistant to sulfonylurea herbicides .

Microreactor Nitration Process

Researchers have developed a continuous flow microreactor system for the nitration of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. This process significantly improves reaction efficiency and yield compared to traditional batch reactors. The microreactor system enhances mass transfer efficiency, precise temperature control, and residence time, resulting in a 97% yield of the desired product .

Biological Activity Studies

While specific studies on this compound are limited, its structural features make it interesting for biological investigations. Researchers have synthesized related indole derivatives and screened them for anti-HIV activity. Although not directly studied, exploring the biological potential of similar compounds could reveal novel applications .

Crystallography and Spectral Characteristics

The compound’s crystal structure and spectral properties (such as NMR and IR spectra) provide valuable information for its identification and characterization. Researchers have reported its pale yellow crystalline form and spectral data, including NMR shifts and chemical shifts .

Molecular Docking Studies

Molecular docking simulations can predict the binding affinity of this compound with specific biological targets. Investigating its interactions with relevant proteins or enzymes could uncover potential therapeutic applications .

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZQTKUAJZBNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

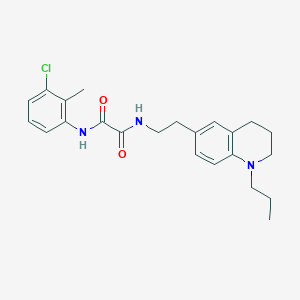

![N-[(2-chlorophenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2767852.png)

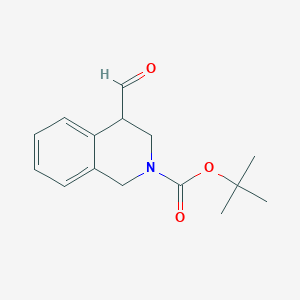

![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2767853.png)

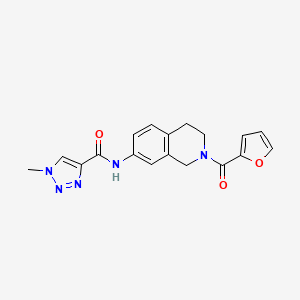

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)